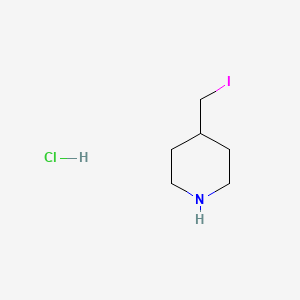

4-(Iodomethyl)piperidine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Iodomethyl)piperidine Hydrochloride is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It plays a crucial role in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The primary production of 4-(Iodomethyl)piperidine Hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N -acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .

Molecular Structure Analysis

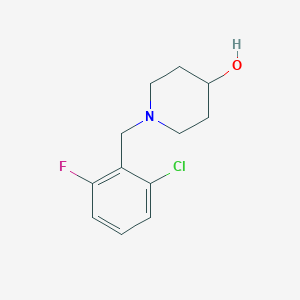

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N -acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .

Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . It is soluble in water, stable under normal conditions, and is produced by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas .

科学的研究の応用

Synthesis and Structural Analysis

- The structure and molecular characteristics of piperidine derivatives have been extensively studied, providing insights into their potential applications in synthesis and material science. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride, a compound related to 4-(Iodomethyl)piperidine Hydrochloride, has been characterized through single-crystal X-ray diffraction, computational calculations, and FTIR spectrum analysis, indicating its utility in understanding the conformational dynamics of piperidine-based compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Cleavage and DNA Analysis

- Piperidine derivatives have been employed as reagents for chemical cleavage at abasic sites and UV photoproducts in DNA, offering tools for genetic research and diagnostics. This application highlights the role of piperidine-based compounds in molecular biology, particularly in the precise analysis and manipulation of DNA (McHugh & Knowland, 1995).

Medicinal Chemistry and Drug Design

- Halogenated 4-(phenoxymethyl)piperidines, synthesized as potential δ receptor ligands, have shown significant applications in medicinal chemistry. The in vivo evaluation of iodinated ligands for σ-1 receptors, for instance, demonstrates the potential of 4-(Iodomethyl)piperidine Hydrochloride derivatives in the development of new radiolabeled probes for brain imaging and the study of neurological disorders (Waterhouse et al., 1997).

Catalysis and Organic Synthesis

- The role of piperidine derivatives in catalysis and organic synthesis is significant. For example, iodine-catalyzed Csp3–H amination under visible light using piperidine substrates provides a novel route for selective piperidine synthesis. This method offers a versatile approach to the synthesis of complex nitrogen-containing heterocycles, crucial in drug discovery and development (Zhang & Muñiz, 2017).

Apoptotic Effects in Parasitology

- In parasitology, synthetic piperidine derivatives have been evaluated for their apoptotic effects on human lymphatic filarial parasites. This research underscores the therapeutic potential of piperidine compounds in treating parasitic infections by inducing apoptosis, possibly through the inhibition of thymidylate synthase (Bhoj et al., 2019).

作用機序

Target of Action

4-(Iodomethyl)piperidine Hydrochloride is a derivative of piperidine . Piperidine derivatives have been found to interact with various targets, including the chemokine receptor CCR5 . CCR5 is an essential co-receptor in the process of HIV-1 entry . Therefore, it’s plausible that 4-(Iodomethyl)piperidine Hydrochloride might also interact with similar targets.

Mode of Action

Piperidine derivatives, such as ccr5 antagonists, contain a basic nitrogen atom which is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction . This interaction could potentially inhibit the entry of HIV-1 into cells .

Biochemical Pathways

Piperidine and its derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc .

Pharmacokinetics

Piperidine derivatives have been noted for their enhanced cns pharmacokinetic properties , which could potentially make them effective for treatments involving the central nervous system.

Result of Action

Piperidine derivatives have been found to exhibit a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .

Action Environment

The synthesis of piperidine derivatives is known to be influenced by various factors, including the choice of reagents and reaction conditions .

Safety and Hazards

To ensure safe handling and use of this compound, several precautionary statements have been provided. These include wearing protective gloves, clothing, eye protection, face protection, and hearing protection. Adequate ventilation and avoiding inhalation of dust, fumes, gas, mist, vapors, or spray are also recommended .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

4-(iodomethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN.ClH/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFAIGAKVGADQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CI.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Iodomethyl)piperidine Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]propanamide](/img/structure/B2841401.png)

![1-Cyclopentyl-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2841402.png)

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride](/img/structure/B2841404.png)

![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)

![3-(3,4-dimethylphenylsulfonyl)-N-(2-methoxyethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2841411.png)

![N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-4-oxo-4-phenylbutanamide](/img/structure/B2841414.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)

![8-Acetyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2841422.png)